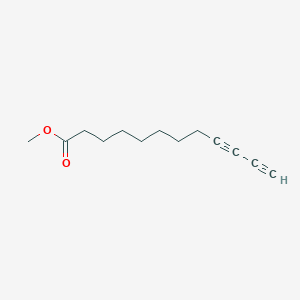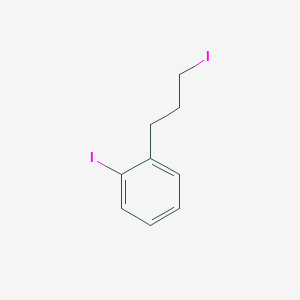
1-Iodo-2-(3-iodopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(3-iodopropyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-phenylpropyl iodide. The reaction typically requires the presence of an iodine source, such as iodine (I2), and a suitable solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-2-(3-iodopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the iodine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 3-phenylpropyl iodide, while oxidation with potassium permanganate can produce 3-phenylpropanoic acid .
Applications De Recherche Scientifique
1-Iodo-2-(3-iodopropyl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a radiolabeling agent in biological studies.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceutical compounds.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-(3-iodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating nucleophilic substitution and other reactions. In biological systems, the compound can interact with molecular targets through covalent bonding or non-covalent interactions, depending on the functional groups present .
Comparaison Avec Des Composés Similaires
1-Iodo-3-phenylpropane: Similar in structure but lacks the second iodine atom.
3-Phenylpropyl iodide: Another related compound with a single iodine atom.
Uniqueness: 1-Iodo-2-(3-iodopropyl)benzene is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and applications.
Propriétés
Numéro CAS |
115860-48-5 |
|---|---|
Formule moléculaire |
C9H10I2 |
Poids moléculaire |
371.98 g/mol |
Nom IUPAC |
1-iodo-2-(3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10I2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
Clé InChI |
QCJUAKOLXULAKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCCI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


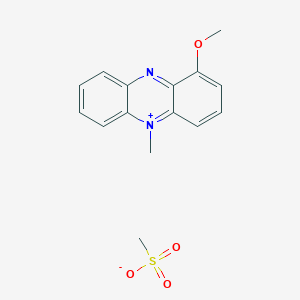
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
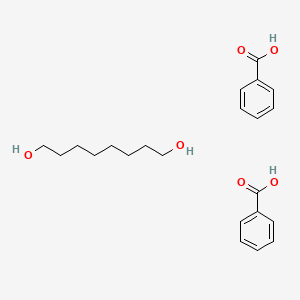
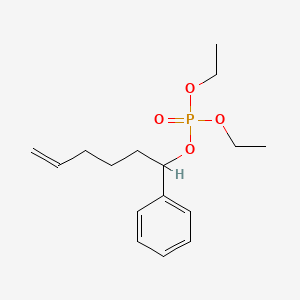
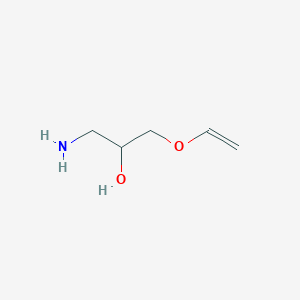
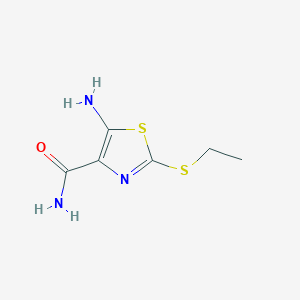
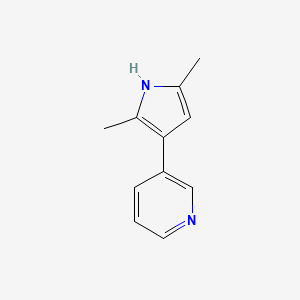
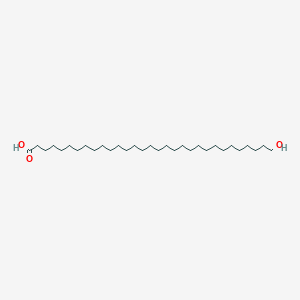
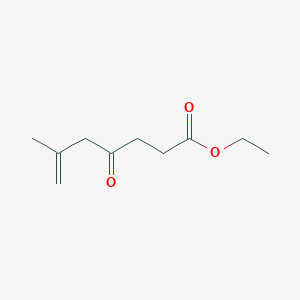
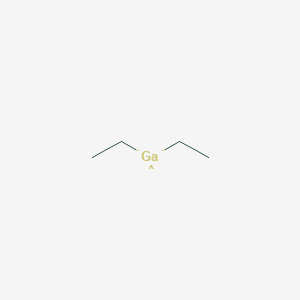
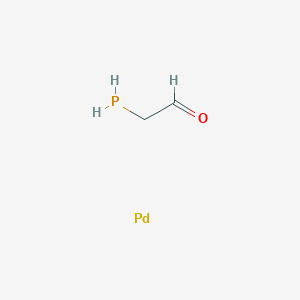
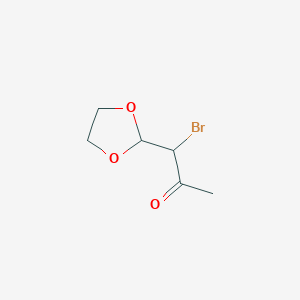
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
